molecular formula C13H28OSi B14399676 4-Ethyl-2-(trimethylsilyl)octan-3-one CAS No. 88257-41-4

4-Ethyl-2-(trimethylsilyl)octan-3-one

Cat. No.: B14399676
CAS No.: 88257-41-4
M. Wt: 228.45 g/mol
InChI Key: QITJHDIUHLUPCX-UHFFFAOYSA-N
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Description

4-Ethyl-2-(trimethylsilyl)octan-3-one is an organic compound characterized by its branched alkane structure It features an ethyl group and a trimethylsilyl group attached to an octane backbone, with a ketone functional group at the third carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-(trimethylsilyl)octan-3-one typically involves the introduction of the trimethylsilyl group and the ethyl group onto an octane backbone. One common method is the hydrosilylation of an appropriate alkene precursor using a trimethylsilyl reagent under catalytic conditions. The reaction conditions often involve the use of a platinum or rhodium catalyst to facilitate the addition of the trimethylsilyl group to the alkene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrosilylation processes. These processes are optimized for high yield and efficiency, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-(trimethylsilyl)octan-3-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form secondary alcohols.

    Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.

Major Products Formed

    Oxidation: Carboxylic acids or esters.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethyl-2-(trimethylsilyl)octan-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Its derivatives may be explored for potential biological activity and as intermediates in the synthesis of biologically active compounds.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-(trimethylsilyl)octan-3-one involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. The ketone group can participate in nucleophilic addition reactions, forming intermediates that can undergo further transformations.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-2-(trimethylsilyl)hexan-3-one
  • 4-Ethyl-2-(trimethylsilyl)decan-3-one
  • 4-Ethyl-2-(trimethylsilyl)butan-3-one

Uniqueness

4-Ethyl-2-(trimethylsilyl)octan-3-one is unique due to its specific combination of an ethyl group, a trimethylsilyl group, and a ketone functional group on an octane backbone. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications.

Properties

CAS No.

88257-41-4

Molecular Formula

C13H28OSi

Molecular Weight

228.45 g/mol

IUPAC Name

4-ethyl-2-trimethylsilyloctan-3-one

InChI

InChI=1S/C13H28OSi/c1-7-9-10-12(8-2)13(14)11(3)15(4,5)6/h11-12H,7-10H2,1-6H3

InChI Key

QITJHDIUHLUPCX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)C(C)[Si](C)(C)C

Origin of Product

United States

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